molecular formula C7H6N2O2 B142809 3-Nitro-2-vinylpyridine CAS No. 150281-83-7

3-Nitro-2-vinylpyridine

Cat. No. B142809
M. Wt: 150.13 g/mol
InChI Key: ANSJTRRYCNYUJD-UHFFFAOYSA-N
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Description

3-Nitro-2-vinylpyridine is a derivative of pyridine . It is an organic compound that has a vinyl group in the 2-position, next to the nitrogen . It is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structures of vinylpyridines have been calculated by ab initio Hatree–Fock (HF) and density functional theory (B3LYP) methods with 6–311++G (d,p) basis set level . The vibrations for the vinylpyridines were adapted to their C s symmetries .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical And Chemical Properties Analysis

2-Vinylpyridine is a colorless liquid, although samples are often brown . It has a density of 0.977 g/cm3, a melting point of −50 °C, and a boiling point of 158 °C . It is soluble in water at 27.5 g/L .

Scientific Research Applications

Molecular Imprinting

  • Research on molecularly imprinted polymers (MIPs) using different functional monomers, including 2-vinylpyridine, has shown the significance of ionic bonds between template molecules and the polymer matrix. This research highlights the role of 2-vinylpyridine in creating cavities for better analyte access, demonstrating its utility in molecular imprinting processes (Scorrano, Mergola, Del Sole, & Vasapollo, 2011).

Radical Polymerization

  • Studies on the nitroxide-mediated radical polymerization of 3-vinylpyridine have synthesized long-chain poly(3-vinylpyridine)s with low polydispersities, revealing insights into the influence of nitroxide concentration, solvent, and temperature on the polymerization process (Ding, Fischer, Brembilla, & Lochon, 2000).

Amphiphilic Block Copolymer Synthesis

  • The synthesis of amphiphilic rod-coil P3HT-b-P4VP carrying a long conjugated block, which used a combination of click chemistry and nitroxide-mediated radical polymerization (NMRP), sheds light on the applications of vinylpyridines in polymer chemistry (Lohwasser & Thelakkat, 2012).

Nanoparticle Incorporation

  • Research demonstrates the fabrication of free-standing films of poly(2-vinylpyridine) doped with Ag(+) ions, highlighting their use in creating composite films with high and durable catalytic activity, as well as good thermal stability (Ma, Geng, Lee, Hao, & Liu, 2013).

Catalytic Applications

  • The catalytic hydrogenation of aromatic nitro compounds using complexes of poly(vinylpyridine)s with platinum has been studied, showcasing the significant effect of the structure of polymer ligands and substituents on the pyridine ring on the properties of the catalysts (Zharmagambetova, Mukhamedzhanova, & Dusenbina, 1994).

Polymer-Solvent Interaction

  • Investigations into the solvation effects and reactivity of free pyridine residues in macromolecules of poly-4-vinylpyridine derivatives reveal insights into the kinetic behavior and interaction properties of these polymers (Starodubtzev, Kirsh, & Kabanov, 1974).

Organocatalysis

  • Research on organocatalytic enantioselective direct additions of aldehydes to 4-vinylpyridines and electron-deficient vinylarenes has expanded the scope of enantioselective addition processes, indicating the potential of vinylpyridines in synthetic applications (Wang, Li, Liu, Xu, Zhuang, Li, Li, & Wang, 2015).

Photonic and Electronic Applications

  • A study on a molecular diode driven by charge-induced conformational changes involving 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine showcases the application of vinylpyridines in nanotechnology and electronics (Derosa, Guda, & Seminario, 2003).

Safety And Hazards

2-Vinylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

The future directions of 3-Nitro-2-vinylpyridine could involve its use in the synthesis of pharmaceutically relevant compounds with anticancer, antiarrhythmic, and analgesic properties . It could also be used in the development of new materials for electrochemical applications .

properties

IUPAC Name

2-ethenyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSJTRRYCNYUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473980
Record name 3-Nitro-2-vinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-vinylpyridine

CAS RN

150281-83-7
Record name 3-Nitro-2-vinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a solution of the commercially available 2-chloro-3-nitropyridine (2 g, 12.6 mMol) in 5 mL of anhydrous N,N-dimethylformamide under inert atmosphere was added tributyl(vinyl)tin (4 mL, 13.87 mMol, 1.1 eq), lithium chloride (2.68 g, 50.46 mMol, 5 eq), and dichlorobis(triphenylphosphine)-palladium(II) (442 mg, 0.64 mMol, 5 Mol %). This was heated for 18 h at 90° C., concentrated in vacuo, and purified by flash silica gel chromatography using 10% ethyl acetate in hexanes as an eluent to afford the title compound as a brown oil (0.75 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
442 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-nitropyridine (20 g, 126.15 mmol) in 1, 4 dioxane (378 mL) was added tributyl vinyl tin (48 g, 151.38 mmol). The reaction mixture was degassed using nitrogen for 30 min. Bis-(triphenylphosphin)palladium(II)-chloride (4.4 g, 6.3 mmol) was added to the reaction mixture. Reaction mass was stirred at 110° C. for overnight. The reaction mixture was cooled to rt. Water was added to the reaction mass and extracted with EtOAc. Organic layer was washed with brine and dried over Na2SO4. The organic layer was concentrated in vacuo and purified by column chromatography on silica gel using 0-5% EtOAc in hexane to give 3-nitro-2-vinylpyridine: 1H NMR (400 MHz, DMSO-d6) δ 5.741 (dd, J=2.0 Hz, J=10.4 Hz, 1H), 6.536 (dd, J=2.4 Hz, J=16.8 Hz, 1H), 7.134-7.202 (m, 1H), 7.593 (dd, J=4.4 Hz, J=8.4 Hz, 1H), 8.388 (dd, J=1.6 Hz, J=8.4 Hz, 1H), 8.857 (dd, J=0.8 Hz, J=4.4 Hz, 1H); LC-MS (ESI) m/z 151.1 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
378 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-3-nitropyridine (0.20 g, 1.261 mmol), potassium trifluoro(vinyl)borate (0.203 g, 1.514 mmol) and PdCl2(dppf) (0.018 g, 0.025 mmol) dissolved in isopropanol (4 mL) and triethylamine (0.211 mL, 1.514 mmol) was gently purged with stream of nitrogen for a few minutes then heated at 100° C. for 4 h. The reaction was cooled and filtered through CELITE® and the solvent was removed under vacuum. The resulting residue was purified via automated flash chromatography (40 gram silica gel, hex/ethyl acetate). Fractions containing the desired product were collected, combined, and evaporated in vacuo to afford tan oil as final product, 3-nitro-2-vinylpyridine (100 mg, 0.666 mmol, 52.8% yield). HPLC RT (Method N)=1.75 minutes.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.203 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.018 g
Type
catalyst
Reaction Step One
Quantity
0.211 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 0.92 g (5.80 mmol) of 2-chloro-3-nitro-pyridine, 1.60 g (5.80 mmol) tripropyl-vinyl-stannane, 0.335 g (0.290 mmol) Pd(PPh3)4 and 10 mL of toluene were combined and refluxed under an inert atmosphere overnight. After routine aqueous workup the crude product was purified by chromatography on silica gel to give 0.470 g (54% yield) of 3-nitro-2-vinyl-pyridine.
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
tripropyl-vinyl-stannane
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.335 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To an oven dried 20 mL of vial, was added 2-chloro-3-nitropyridine (0.793 g, 5 mmol), tetrabutylammonium chloride (1.390 g, 5.00 mmol), and bis(triphenylphosphine) palladium(II) chloride (0.351 g, 0.500 mmol). After addition of acetonitrile (10 ml) the resulting mixture was stirred at room temperature for 30 min while it was degassed by a flow of nitrogen through a needle inserted to the bottom of the vial. Tributyl(vinyl)tin (1.754 ml, 6.00 mmol) was added and the mixture was further degassed for 5 minutes. Vial was capped and heated at 90° C. for 2 hours. All solvents were removed. The residue was dissolved in dichloromethane and washed with brine. Organic layer was dried over Na2SO4, and filtered. Solvents were removed by roto-vap. Silica gel chromatography eluting ethyl acetate-hexanes afforded the title compound as dark brown oil in 67% yield. 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 8.77 (dd, J=4.58, 1.53 Hz, 1 H) 8.18 (dd, J=8.24, 1.53 Hz, 1 H) 7.06-7.57 (m, 2 H) 6.63 (dd, J=16.79, 1.83 Hz, 1 H) 5.74 (dd, J=10.68, 1.83 Hz, 1 H).
Quantity
0.793 g
Type
reactant
Reaction Step One
Quantity
1.39 g
Type
catalyst
Reaction Step One
Quantity
0.351 g
Type
catalyst
Reaction Step One
Quantity
1.754 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Li, SH Chen, X Li, C Niu, TW Doyle - Tetrahedron, 1998 - Elsevier
… 4-Methyl-3-nitro-2-vinylpyridine (8). To a mixture of 2-hydroxy-3-nitro-4-methylpyridine (3.08 g, 20 mmol) and 4-dimethylaminopyridine (2.44 g, 20 mmol) in 5 ml of methylene chloride …
Number of citations: 25 www.sciencedirect.com
MR Stentzel - 2019 - search.proquest.com
The work outlined in this dissertation describes the development of synthetic methodologies utilizing a wide electrophilicity range of substrates towards the synthesis of new compounds. …
Number of citations: 0 search.proquest.com

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